![molecular formula C19H17N3O4S B2584393 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide CAS No. 886932-96-3](/img/structure/B2584393.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxin, an oxadiazole, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a 2,3-dihydro-1,4-benzodioxin ring, an oxadiazole ring, and an ethylsulfanyl group attached to a benzamide .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Screening
The synthesis of 1,3,4-oxadiazole derivatives has been reported with evaluations of their biological activities. For instance, Sreevani Rapolu et al. (2013) synthesized a series of these derivatives and evaluated them for anti-inflammatory and anti-proliferative activities, establishing a structure-activity relationship that correlated certain structural features with biological activity. These compounds demonstrated significant activity against human cancer cell lines and inflammation models, suggesting potential applications in cancer therapy and inflammation management (Rapolu et al., 2013).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of 1,3,4-oxadiazole derivatives. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial efficacy, indicating the importance of halogenation in the design of antimicrobial agents (Desai et al., 2013).
Anticancer Activity
The anticancer activity of 1,3,4-oxadiazole derivatives has been explored, with compounds exhibiting moderate to excellent activity against various cancer cell lines. Ravinaik et al. (2021) reported on the design, synthesis, and evaluation of N-substituted benzamides with 1,3,4-oxadiazole and thiazol moieties, showing significant anticancer activity in breast, lung, colon, and ovarian cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Ravinaik et al., 2021).
Mechanism of Action
Target of action
Compounds containing a 1,4-benzodioxin moiety have been found to exhibit various biological activities, including anti-inflammatory properties .
Biochemical pathways
The 1,4-benzodioxin moiety is found in various biologically active compounds, suggesting that it may interact with multiple biochemical pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-27-14-6-3-12(4-7-14)17(23)20-19-22-21-18(26-19)13-5-8-15-16(11-13)25-10-9-24-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHVKYUSJVDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

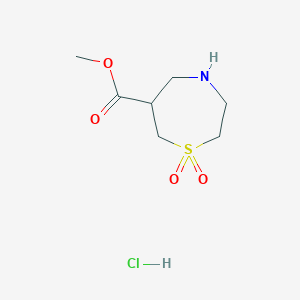
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
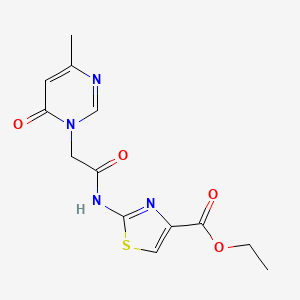
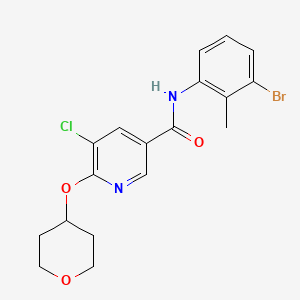

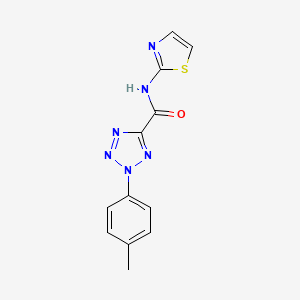
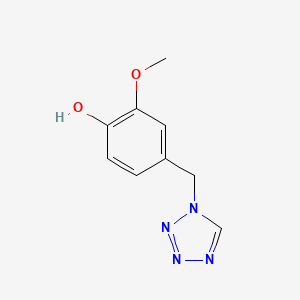
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
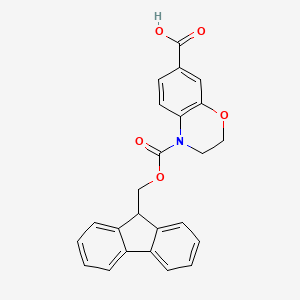
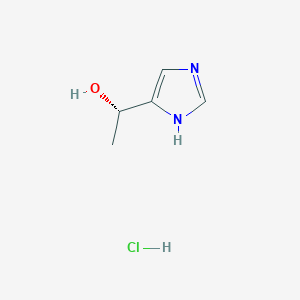
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2584327.png)
